1,4-Bis(2-propoxybenzoyl)piperazine
Description
1,4-Bis(2-propoxybenzoyl)piperazine is a piperazine derivative featuring two 2-propoxybenzoyl groups symmetrically attached to the nitrogen atoms of the piperazine ring. Piperazine derivatives are widely studied for their versatility, with substituents dictating solubility, bioavailability, and biological activity.
Properties
Molecular Formula |
C24H30N2O4 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
[4-(2-propoxybenzoyl)piperazin-1-yl]-(2-propoxyphenyl)methanone |
InChI |
InChI=1S/C24H30N2O4/c1-3-17-29-21-11-7-5-9-19(21)23(27)25-13-15-26(16-14-25)24(28)20-10-6-8-12-22(20)30-18-4-2/h5-12H,3-4,13-18H2,1-2H3 |
InChI Key |
RKZXRCJVRVXDGB-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OCCC |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Lipophilicity : Chloro and isobutoxy substituents (e.g., ) increase hydrophobicity compared to hydroxyethyl derivatives (e.g., ).
- Stereochemical Complexity : Bicyclic substituents () introduce chirality, impacting pharmacological targeting.
- Thermal Stability: Selenogallates with 1,4-bis(3-aminopropyl)piperazine () show variable thermal stability (TGA decomposition >250°C).
Table 2: Pharmacological Activities
Key Trends :
- Electron-Withdrawing Groups: Thiazolinone and nitro substituents enhance interactions with enzymatic targets (e.g., kinases ).
- Antimicrobial Potential: Piperazines with thiadiazole groups () show broad-spectrum antimicrobial activity, though unsubstituted benzoyl analogs may lack this property.
Key Advances :
- Green Chemistry : Maghnite clay catalysts () enable solvent-free synthesis, reducing environmental impact.
- Stereoselectivity: Chiral nopol derivatives () are synthesized with high enantiomeric purity via reflux conditions.
Thermal and Chemical Stability
- Thermal Decomposition: Poly(1,4-bis(methacryloyl)piperazine) () shows stability up to 200°C (TGA), while selenogallates () decompose at higher temperatures (>250°C).
- Chemical Stability : Hydroxyethyl derivatives () exhibit high solubility in polar solvents, whereas bicyclic analogs () are stable in organic media.
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